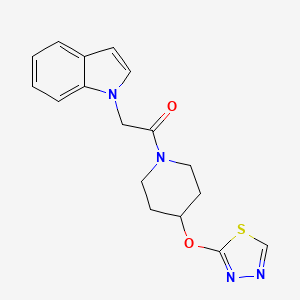
1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one, also known as TAK-659, is a small molecule inhibitor that has shown promising results in pre-clinical studies for the treatment of various types of cancer and autoimmune diseases.
作用機序
1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a potent inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the activation and proliferation of B cells, which are involved in the pathogenesis of various types of cancer and autoimmune diseases. By inhibiting BTK, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one blocks the downstream signaling pathways that lead to the activation and proliferation of B cells, thereby inhibiting the growth of cancer cells and reducing the autoimmune response.
Biochemical and Physiological Effects:
1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has been shown to have potent anti-tumor and immunomodulatory effects in pre-clinical models of cancer and autoimmune diseases. In addition to its inhibitory effect on BTK, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has been shown to inhibit other kinases such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in the activation of T cells. This dual inhibition of BTK and ITK makes 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one a promising candidate for the treatment of various types of cancer and autoimmune diseases.
実験室実験の利点と制限
One of the advantages of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is its high potency and selectivity for BTK and ITK, which makes it an attractive candidate for the treatment of cancer and autoimmune diseases. However, one of the limitations of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in humans.
将来の方向性
There are several potential future directions for the development of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one. One of the most promising applications is in the treatment of hematological malignancies such as B-cell lymphoma and chronic lymphocytic leukemia. In addition, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one may also have potential applications in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Further studies are needed to determine the optimal dosage, administration schedule, and safety profile of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in humans, as well as its potential for combination therapy with other anti-cancer and immunomodulatory agents.
Conclusion:
In conclusion, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one is a promising small molecule inhibitor that has shown potent anti-tumor and immunomodulatory effects in pre-clinical models of cancer and autoimmune diseases. Its high potency and selectivity for BTK and ITK make it an attractive candidate for the treatment of various types of cancer and autoimmune diseases. Further studies are needed to determine the optimal dosage, administration schedule, and safety profile of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in humans, as well as its potential for combination therapy with other anti-cancer and immunomodulatory agents.
合成法
The synthesis of 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one involves the condensation of 1-(4-hydroxypiperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one with 4-(2-amino-1,3,4-thiadiazol-5-yl)phenol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one in high purity.
科学的研究の応用
1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one has been extensively studied in pre-clinical models of cancer and autoimmune diseases. In a study published in Cancer Research, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one was shown to inhibit the growth of B-cell lymphoma cells by targeting the Bruton's tyrosine kinase (BTK) pathway. Similarly, in a study published in the Journal of Immunology, 1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one was shown to inhibit the activation of T cells in a mouse model of multiple sclerosis, suggesting its potential use in the treatment of autoimmune diseases.
特性
IUPAC Name |
2-indol-1-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-16(11-21-8-5-13-3-1-2-4-15(13)21)20-9-6-14(7-10-20)23-17-19-18-12-24-17/h1-5,8,12,14H,6-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHNIQAQDMOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


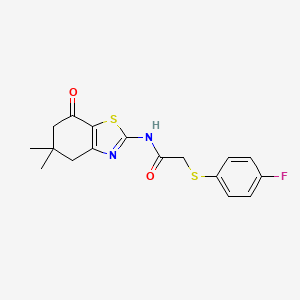
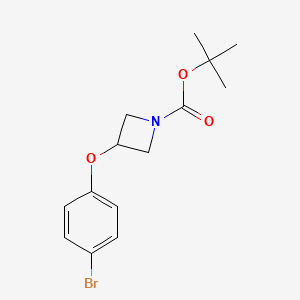
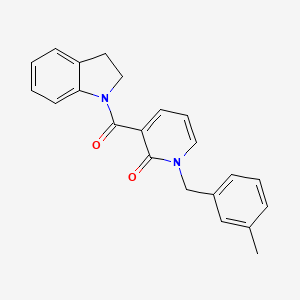
![3-[[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3004834.png)
![N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3004835.png)
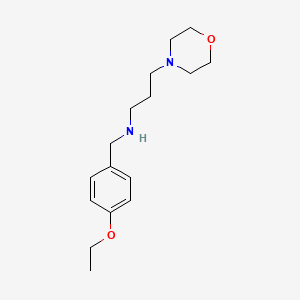
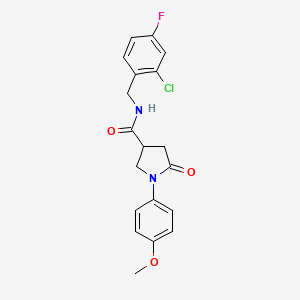
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3004841.png)
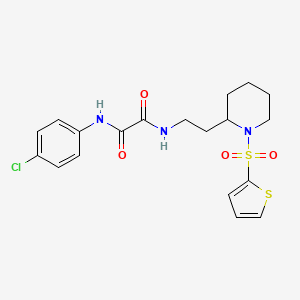
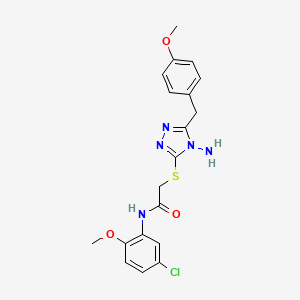
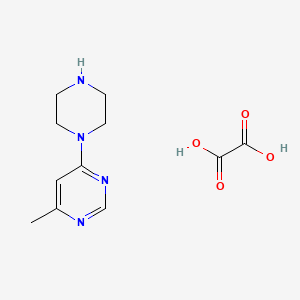
![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/no-structure.png)
![4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide](/img/structure/B3004849.png)